3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride

CNS drug design Lipophilicity Regioisomer SAR

This 3'-piperidine spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride (CAS 54596-17-7), with ≥95% purity and a melting point >315 °C, offers a well-defined hydrochloride salt form for precise molarity calculations in in vivo studies. The 3'-regioisomer's distinct LogP of 1.86 (HCl salt) provides a ~0.5 logD unit difference from the 4'-series, potentially shifting CNS MPO scores by 0.2–0.3 units toward desirable CNS drug space. Zero rotatable bonds reduce entropic penalty for receptor binding. As a less-explored chemical space, this scaffold supports novel IP generation. Batch-specific NMR, HPLC, and GC data are provided, and the high melting point enables a simple, low-cost identity verification test at any receiving site, ensuring cross-site experimental reproducibility. Ideal for medicinal chemistry teams developing CNS agents and building compound libraries.

Molecular Formula C12H14ClNO2
Molecular Weight 239.7 g/mol
CAS No. 54596-17-7
Cat. No. B1340733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride
CAS54596-17-7
Molecular FormulaC12H14ClNO2
Molecular Weight239.7 g/mol
Structural Identifiers
SMILESC1CC2(CNC1)C3=CC=CC=C3C(=O)O2.Cl
InChIInChI=1S/C12H13NO2.ClH/c14-11-9-4-1-2-5-10(9)12(15-11)6-3-7-13-8-12;/h1-2,4-5,13H,3,6-8H2;1H
InChIKeyCBNXZCUEDLJZPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Hydrochloride (CAS 54596-17-7): Procurement-Grade Spirocyclic Building Block for CNS-Oriented Medicinal Chemistry


3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride (CAS 54596-17-7) is a spirocyclic heterocycle composed of a phthalide (isobenzofuran-1(3H)-one) and a piperidine ring joined through a quaternary spiro carbon at the 3'-position of the piperidine. The compound was first reported in the foundational synthesis study by Marxer et al. in 1975, which established synthetic routes to both the 4'-piperidine and 3'-piperidine regioisomeric series [1]. As the hydrochloride salt of the free base 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3), this compound belongs to a class of spiro-isobenzofuran-piperidines that have attracted attention as scaffolds for central nervous system (CNS) agents, including potential antipsychotic and antidepressant candidates [2]. With a molecular weight of 239.70 g/mol (C12H14ClNO2) and standard commercial purity of ≥95%, this compound serves as a versatile intermediate for downstream derivatization at the piperidine nitrogen or isobenzofuran ring positions .

Why 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Hydrochloride Cannot Be Swapped for Generic Spiro-Piperidine Analogs in Rigorous Research Programs


Spiro-isobenzofuran-piperidine compounds exist as two distinct regioisomeric series—3'-piperidine (CAS 54596-17-7) and 4'-piperidine (e.g., CAS 37663-46-0)—which differ in the attachment point of the spiro junction relative to the piperidine nitrogen. This seemingly subtle structural variation produces measurable differences in physicochemical properties: the 3'-piperidine free base exhibits a calculated LogP of 1.76 [1], while the 4'-piperidine free base shows a LogD7.4 of 1.2 . A ΔLogP/LogD of approximately 0.5 units translates to a roughly 3-fold difference in partition coefficient, which can alter membrane permeability, CNS penetration potential, and off-target binding profiles. Furthermore, the hydrochloride salt form (MP >315 °C, LogP 1.86, zero rotatable bonds) offers thermal stability and aqueous handling advantages not available from the free base alone . These differences mean that substitution with an incorrect regioisomer or salt form can confound SAR interpretation, alter assay solubility, and compromise experimental reproducibility [2].

Quantitative Differentiation Evidence: 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Hydrochloride vs. Closest Analogs


Regioisomeric Lipophilicity: 3'-Piperidine (LogP 1.76) vs. 4'-Piperidine (LogD7.4 1.2) – A ~0.5 Log Unit Difference Driving Differential Membrane Partitioning

The 3'-piperidine regioisomer (free base, CAS 189321-67-3) exhibits a calculated LogP of 1.76 [1], whereas the 4'-piperidine regioisomer (free base, CAS 37663-46-0) has a measured LogD7.4 of 1.2 . This difference of approximately 0.5 log units corresponds to a ~3.2-fold difference in octanol/water partition coefficient. Both values fall within CNS-optimal range (typically LogP 1–4), but the 3'-piperidine scaffold's higher lipophilicity may favor passive blood-brain barrier permeation, while the 4'-piperidine scaffold's lower LogD may reduce non-specific protein binding. The hydrochloride salt of the 3'-piperidine regioisomer (CAS 54596-17-7) further modulates this property with a computed LogP of 1.86 [2].

CNS drug design Lipophilicity Regioisomer SAR Spirocyclic scaffolds

Thermal Stability and Salt-Form Integrity: Hydrochloride Melting Point >315 °C vs. Free Base bp 411 °C – Superior Solid-State Handling for Long-Term Storage and Formulation

The hydrochloride salt (CAS 54596-17-7) exhibits a melting point exceeding 315 °C (measured in acetonitrile/ethanol) , while the free base (CAS 189321-67-3) has a reported boiling point of 411 °C at 760 mmHg and a density of 1.25 g/cm³ [1]. The high melting point of the salt form indicates strong ionic lattice energy, conferring resistance to thermal degradation during storage and shipping. In contrast, the free base is an oil or low-melting solid at ambient temperature, which can complicate accurate weighing and formulation. The salt form also provides a defined stoichiometry (1:1 HCl), ensuring batch-to-batch consistency in molar concentration calculations for biological assays.

Salt selection Solid-state chemistry Thermal stability Pre-formulation

Extreme Conformational Rigidity: Zero Rotatable Bonds in the Hydrochloride Salt vs. Flexible-Chain Isosteres – Reducing Entropic Penalty Upon Target Binding

The spiro[isobenzofuran-1,3'-piperidine] core has zero rotatable bonds as computed for the hydrochloride salt (CAS 54596-17-7) [1], placing it among the most conformationally restricted scaffolds in medicinal chemistry. By comparison, non-spirocyclic isosteres such as N-benzylpiperidine contain 4 rotatable bonds. This absolute conformational restriction pre-organizes the pharmacophoric elements (basic piperidine nitrogen, lactone carbonyl, and aromatic ring) into a fixed spatial relationship. In the context of sigma receptor ligand development, the related 4'-piperidine spiro series achieved subnanomolar affinities, with the spiro junction being credited for enforcing the bioactive conformation [2]. While direct affinity data for the 3'-piperidine scaffold are not publicly available, the zero-rotatable-bond architecture is a quantifiable structural differentiator with established precedent for enhancing binding affinity through entropic optimization.

Conformational restriction Molecular rigidity Entropic penalty Spiro scaffold

Hydrogen Bond Acceptor/Donor Profile: Distinct from 1,3-Dihydrospiro[isobenzofuran] Analogs – Carbonyl as Both HB Acceptor and Metabolic Soft Spot

The target compound contains the 3-one (lactone carbonyl) functionality, contributing 3 hydrogen bond acceptors and 2 hydrogen bond donors (protonated piperidine NH₂⁺) to its profile [1]. In the broader spiro-isobenzofuran class, the reduced 1,3-dihydrospiro[isobenzofuran] analogs lack this carbonyl group, altering both the hydrogen bonding capacity and the electronic character of the aromatic system. Patent literature on 1,3-dihydrospiro[isobenzofuran]s demonstrates that such compounds are active as tranquilizers and analgesics at intraperitoneal doses as low as 1.3 mg/kg (for the 1,3-dihydro-3-phenyl-1'-(2-propynyl)spiro[isobenzofuran-1,4'-piperidine] derivative) [2]. The presence or absence of the 3-one carbonyl is therefore a binary structural switch that can redirect pharmacological activity: the carbonyl may introduce metabolic vulnerability (hydrolysis to ring-opened carboxylate), but it also provides a handle for hydrogen bond-directed target engagement that is absent in the 1,3-dihydro series.

Hydrogen bonding Lactone carbonyl Metabolic stability SAR differentiation

Procurement-Grade Analytical Traceability: ≥95% Purity with Batch-Specific NMR, HPLC, and GC Data vs. Uncharacterized Generic Stock

Commercially available 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride is supplied at a standard purity of ≥95% (HPLC), with batch-specific quality control documentation including NMR, HPLC, and GC spectra provided by the manufacturer . This level of analytical characterization enables researchers to verify compound identity and purity before commencing costly biological assays. In contrast, smaller generic suppliers often provide this compound only as '95%' without accompanying spectra or retention time data, introducing uncertainty about residual solvents, isomeric impurities, or degradation products. The melting point specification (>315 °C) provides an additional orthogonal identity confirmation that is not universally reported . For procurement professionals, the availability of QC documentation reduces the risk of assay failure due to compound misidentification and supports regulatory documentation requirements in IND-enabling studies.

Quality control Batch traceability Analytical characterization Procurement specification

Optimal Application Scenarios for 3H-Spiro[isobenzofuran-1,3'-piperidin]-3-one Hydrochloride Based on Verified Differentiation Evidence


CNS Lead Discovery: Scaffold for Sigma-1/Sigma-2 or Dopamine D2 Receptor Ligand Design Requiring Defined Lipophilicity (LogP ~1.8)

Researchers developing ligands for CNS targets where lipophilicity is a critical optimization parameter should select the 3'-piperidine regioisomer for its LogP of 1.76 (free base) / 1.86 (HCl salt) , which differs from the 4'-piperidine regioisomer's LogD7.4 of 1.2 [1]. This ~0.5 log unit difference can shift predicted CNS MPO scores by approximately 0.2–0.3 units, potentially moving a compound from 'undesirable' to 'desirable' CNS drug space. The scaffold's zero rotatable bonds further support receptor binding by reducing entropic penalty, as demonstrated in the 4'-piperidine sigma ligand series where subnanomolar affinities were achieved [2].

Salt-Form Screening and Pre-Formulation: Use of the Hydrochloride Salt for Aqueous Solubility Optimization in In Vivo Pharmacology

For programs transitioning from in vitro to in vivo studies, the hydrochloride salt (CAS 54596-17-7) offers a well-defined solid with MP >315 °C , simplifying formulation development. The salt provides a fixed stoichiometry (1:1 HCl), enabling precise molarity calculations for dosing solutions—an advantage over the free base which lacks a sharp melting point and may exist as a variable-composition material [1]. The enhanced aqueous solubility typical of hydrochloride salts (class-level property) supports intravenous and intraperitoneal administration routes commonly used in rodent pharmacokinetic and efficacy studies.

Structure-Activity Relationship (SAR) Studies: Exploring the 3'-Piperidine vs. 4'-Piperidine Chemical Space for Intellectual Property Generation

The 3'-piperidine regioisomer represents a significantly less-explored chemical space compared to the extensively studied 4'-piperidine series, which has been the focus of multiple medicinal chemistry campaigns targeting sigma receptors, NPY5 receptors, and S1P5 receptors [1]. By incorporating the 3'-piperidine scaffold into a compound library, medicinal chemistry teams can explore regioisomer-dependent differences in receptor selectivity and generate novel composition-of-matter intellectual property. The synthetic accessibility of this scaffold, established by Marxer et al. in 1975 [2], supports rapid derivatization at the piperidine nitrogen (e.g., alkylation, acylation, sulfonylation) to generate diverse analog sets.

Quality-Controlled Procurement for Multi-Site Collaborative Programs Requiring Cross-Lab Reproducibility

Multi-institutional research consortia and CRO-based drug discovery programs require compounds with documented batch traceability to ensure cross-site experimental reproducibility. The availability of this compound with ≥95% purity and batch-specific NMR, HPLC, and GC data meets the documentation standards expected by pharmaceutical partners. The high melting point (>315 °C) provides a simple, low-cost identity verification test that can be performed at any receiving site before compound registration into institutional compound management systems, reducing the risk of using mislabeled or degraded material in high-value assays.

Quote Request

Request a Quote for 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.